Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate

Medicinal Chemistry Organic Synthesis Cross-Coupling

Selecting this specific intermediate is critical: the 3-bromo substituent enables efficient cross-coupling diversification for SAR libraries, while the Boc protecting group remains stable through multi-step ketone modifications. Replacing the 3-bromo with chloro drastically reduces reactivity; substituting Boc with Cbz or Fmoc alters orthogonal deprotection orthogonality, risking route failure. Regioisomeric variants yield different steric and electronic profiles, leading to undesired byproducts. Procure the validated scaffold to avoid synthetic route re-validation, project delays, and material waste.

Molecular Formula C10H16BrNO3
Molecular Weight 278.14 g/mol
CAS No. 188869-05-8
Cat. No. B1337300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
CAS188869-05-8
Molecular FormulaC10H16BrNO3
Molecular Weight278.14 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)Br
InChIInChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
InChIKeyRGWGRRBHQUREDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate (CAS 188869-05-8): A Strategic Building Block in Medicinal Chemistry


Tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (CAS 188869-05-8) is a synthetic organic compound belonging to the class of piperidine derivatives. It is characterized by a piperidine ring bearing a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, a ketone at the 4-position, and a bromine atom at the 3-position [1]. This structure integrates three orthogonal reactive handles into a single scaffold, a feature that is foundational to its utility in complex molecule construction. This dual-reactivity profile is the basis for its widespread use as a versatile intermediate in the synthesis of diverse piperidine-containing pharmaceuticals and biologically active molecules .

The Risks of Analog Substitution for Tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate


The selection of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate is non-negotiable in specific synthetic contexts because even seemingly minor changes to a 'similar' analog can catastrophically impact a synthetic route. Swapping the 3-bromo for a 3-chloro atom drastically reduces reactivity in cross-coupling reactions, potentially preventing C-C bond formation . Replacing the Boc protecting group with a Cbz or Fmoc group changes the orthogonal deprotection conditions, making the molecule incompatible with acid-sensitive functionalities elsewhere in a complex target [1]. Furthermore, altering the position of the ketone or bromine yields a regioisomer with entirely different reactivity and steric properties, leading to the formation of undesired byproducts. These interdependencies mean that substituting this compound without validation risks project delays, wasted materials, and failure to achieve the desired product. The following evidence details these specific, quantifiable points of differentiation.

Quantitative Evidence for Selecting Tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate Over Its Analogs


Reactivity Advantage of the 3-Bromo Moiety in Pd-Catalyzed Cross-Couplings

The 3-bromo substituent on this compound serves as a potent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. The key differentiator is its reactivity relative to the 3-chloro analog. For a typical oxidative addition step in a Suzuki-Miyaura coupling, the relative reactivity of aryl halides follows the trend I > Br >> Cl. This general principle is well-established, with a bromoarene reacting roughly an order of magnitude faster than a chloroarene under standard conditions [1]. This translates to higher yields and gentler conditions for introducing complex molecular fragments onto the piperidine core .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Orthogonal Protection Strategy: Acid-Labile Boc vs. Base-Labile Fmoc

The tert-butyloxycarbonyl (Boc) group is a cornerstone protecting group for amines, distinguished by its acid-lability. This orthogonality is essential for complex molecule construction. For instance, in a synthesis requiring both an Fmoc and a Boc protecting group, the Boc group can be selectively removed with 25-50% trifluoroacetic acid (TFA) in dichloromethane, a condition under which the Fmoc group is completely stable [1]. Conversely, the Fmoc group is rapidly cleaved by secondary amines like 20% piperidine in DMF (half-life of seconds), which leaves the Boc group untouched. The choice between the Boc-protected target compound and an Fmoc-protected analog dictates the sequence of deprotection steps, a non-interchangeable parameter in any synthetic plan involving multiple protected amines .

Peptide Chemistry Protecting Group Strategy Multi-step Synthesis

Regiochemical Purity: 3-Bromo-4-Oxo vs. 4-Bromo-3-Oxo Analogs

The specific substitution pattern of the target compound—a bromine at position 3 and a ketone at position 4—is a critical, non-transferable characteristic. The alternative regioisomer, tert-butyl 4-bromo-3-oxopiperidine-1-carboxylate (CAS 188869-05-8 is sometimes mis-associated with this structure), would have profoundly different chemical and physical properties, including distinct reactivity, melting point, and solubility [1]. In nucleophilic substitution reactions, the electronic and steric environment around the bromine atom is determined by its position relative to the ketone. Substituting the target compound with its regioisomer would lead to a completely different set of reaction outcomes, yields, and products. The defined regioisomeric purity (typically ≥95%) ensures reproducibility in subsequent synthetic steps [2].

Regioselectivity Chemical Purity Synthetic Planning

Optimal Deployment Scenarios for Tert-Butyl 3-Bromo-4-Oxopiperidine-1-Carboxylate


Synthesis of Diverse Piperidine-Focused Libraries for Lead Optimization

In early-stage drug discovery, this compound is the ideal starting material for creating libraries of piperidine analogs for structure-activity relationship (SAR) studies. The 3-bromo group serves as a versatile point of diversification, enabling efficient installation of various aryl, heteroaryl, or alkenyl groups via cross-coupling reactions. This allows medicinal chemists to rapidly explore chemical space around the piperidine core to optimize for potency, selectivity, and pharmacokinetic properties .

Construction of Complex Polycyclic Alkaloid Scaffolds

The combination of a ketone and a protected amine in this compound makes it a powerful building block for synthesizing complex, nitrogen-containing natural products. The Boc group remains stable through multi-step sequences, allowing for modifications at the ketone (e.g., reductive amination, Grignard addition) without affecting the amine. It can then be cleanly deprotected to reveal the piperidine nitrogen for further cyclization reactions, facilitating the construction of intricate polycyclic frameworks .

Development of Kinase Inhibitors and Other Targeted Therapeutics

The piperidine ring is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and GPCR modulators. This specific intermediate is frequently employed to introduce a functionalized piperidine moiety into a drug candidate. For instance, the 3-position can be elaborated to form a key interaction with a protein hinge region, while the 4-position can be used to modulate physicochemical properties or direct the vector of a substituent. This compound enables the precise installation of these critical features .

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